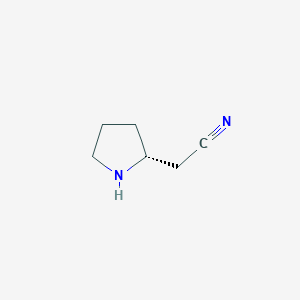

(r)-2-(Pyrrolidin-2-yl)acetonitrile

Description

(R)-2-(Pyrrolidin-2-yl)acetonitrile is a chiral nitrile compound featuring a pyrrolidine ring attached to an acetonitrile group. Its stereochemistry at the pyrrolidine ring’s 2-position (R-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a precursor for bioactive molecules or ligands in catalysis. The pyrrolidine moiety contributes to its basicity and conformational flexibility, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]acetonitrile |

InChI |

InChI=1S/C6H10N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-3,5H2/t6-/m1/s1 |

InChI Key |

LDOZNMLVJHQCAB-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)CC#N |

Canonical SMILES |

C1CC(NC1)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Heterocycle Modifications

- Pyridine/Pyrimidine-Based Analogs: 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 105166-53-8): Replaces pyrrolidine with an aminopyridine ring. Similarity score: 0.84 . 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS 1219483-61-0): Features a pyrimidine ring with a trifluoromethyl group. The electron-withdrawing CF₃ group lowers pKa (-2.53) and increases lipophilicity, making it suitable for membrane-permeable probes. Boiling point: 235.7°C (predicted) .

Substituent Variations on Pyrrolidine

- Fluorinated Derivatives: 2-((S)-4-(7-(8-Chloronaphthalen-1-yl)...)acetonitrile (): Incorporates halogenated aromatic and fluorinated substituents. Compound 28 (): Contains a benzyloxy group and a boron-dipyrromethene (BDP) fluorophore. Used in fluorescent probes for P-glycoprotein studies due to its photostability and red-shifted emission .

Stereochemical and Backbone Alterations

- (trans)-N-(((R)-1-((S)-2-(2-aminoacetamido)...)carboxamide (): A cyclobutane-carboxamide derivative with a branched backbone. The rigid cyclobutane and amide groups improve metabolic stability, making it a candidate for peptide mimetics .

Key Physicochemical Properties

Preparation Methods

Catalytic Hydrogenation of Pyrroline Precursors

One of the scalable and commercially viable methods involves the catalytic hydrogenation of 2-methylpyrroline derivatives to obtain chiral pyrrolidines, which can be further transformed into nitrile analogs.

- The process starts with inexpensive 2-methylpyrroline as the substrate.

- A platinum-based catalyst, preferably 5% platinum on carbon (Pt-C) or platinum(IV) oxide, is used.

- The reaction is conducted in a mixed alcohol solvent system, typically ethanol and methanol in a volume ratio of about 2:1 to 3:1.

- The hydrogenation is performed at ambient temperature.

- After completion, the platinum catalyst is removed by filtration.

- The product, such as (R)-2-methylpyrrolidine tartrate salts, can be isolated with an optical purity of at least 50% enantiomeric excess.

- Further reaction with a base converts the tartrate salt into the free (R)-2-methylpyrrolidine, which can be functionalized to the acetonitrile derivative.

This approach is noted for its safety, cost-effectiveness, and scalability without isolating synthetic intermediates.

One-Pot Diastereoselective Synthesis via α-Aminoester Intermediates

A sophisticated synthetic route involves the use of α-aminoester hydrochlorides, 3-bromopropionic acid, phenylglyoxal, and isocyanides in a multi-step one-pot process to form pyrrolidin-2-one intermediates, which can be converted into pyrrolidine derivatives.

- The α-aminoester hydrochloride is first treated with potassium hydroxide in methanol or acetonitrile.

- 3-Bromopropionic acid, phenylglyoxal, and an isocyanide are added sequentially.

- The mixture is stirred at room temperature for 24 hours, after which the solvent is removed.

- The crude product is dissolved in acetonitrile and treated with cesium carbonate, then heated to reflux for 1 hour.

- The reaction mixture is worked up by extraction and purified by column chromatography.

- This method yields pyrrolidin-2-ones and fused diketopiperazines with high diastereoselectivity and enantiopurity.

- The nitrile functionality can be introduced or manipulated in subsequent steps.

This method allows the synthesis of enantiopure pyrrolidine derivatives with good yields and stereochemical control.

Nucleophilic Substitution Using Tosylate Precursors

Another method involves nucleophilic substitution reactions on pyrrolidine derivatives bearing good leaving groups such as tosylates.

- The pyrrolidine substrate is reacted with potassium carbonate in acetonitrile at room temperature.

- The tosylate derivative is added dropwise, and the mixture is refluxed for 24 hours.

- After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate.

- The organic layer is dried and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography to afford the desired nitrile compound.

This approach is useful for introducing nitrile groups into pyrrolidine frameworks and allows for structural diversification.

Additional Notes on Purification and Reaction Conditions

- Purification steps commonly involve column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents.

- Drying agents such as sodium sulfate are used to remove residual water from organic extracts.

- Reaction monitoring is typically done by ^1H NMR spectroscopy to assess diastereomeric purity and conversion.

- Solvent choices such as acetonitrile and methanol are critical for reaction efficiency and selectivity.

- Cesium carbonate is a preferred base for cyclization and deprotonation steps due to its strong basicity and solubility in organic solvents.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Methylpyrroline | Pt-C or PtO2 catalyst, H2 | Ethanol/Methanol (2:1) | Ambient temperature, H2 | Optical purity ≥50% ee | Scalable, safe, no intermediate isolation |

| 2 | α-Aminoester hydrochloride + others | KOH, Cs2CO3, phenylglyoxal, isocyanide | Methanol or Acetonitrile | RT 24 h + reflux 1 h | High diastereoselectivity | One-pot, enantiopure pyrrolidin-2-ones formed |

| 3 | Pyrrolidine tosylate derivatives | K2CO3 | Acetonitrile | RT 30 min + reflux 24 h | Moderate to good yields | Nucleophilic substitution, chromatographic purification |

| 4 | Various pyrrolidine intermediates | Bases, reagents for functionalization | Various organic solvents | Varied | Dependent on route | Used for structural diversification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(Pyrrolidin-2-yl)acetonitrile, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine derivative is deprotonated using a strong base (e.g., NaH) to generate a nucleophile, which reacts with acetonitrile derivatives. Stereochemical control requires chiral catalysts or enantioselective conditions, such as asymmetric hydrogenation or enzymatic resolution . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (ee), while NMR and mass spectrometry confirm structural integrity .

Q. What analytical techniques are critical for characterizing (R)-2-(Pyrrolidin-2-yl)acetonitrile?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to identify proton and carbon environments, particularly the nitrile group (~110 ppm in -NMR) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHN, theoretical MW 122.09 g/mol).

- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., acetonitrile/water mobile phase) quantifies impurities .

Q. How does the nitrile group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The nitrile group serves as a versatile handle for transformations:

- Hydrolysis : Catalytic conversion to carboxylic acids using HSO/HO or enzymatic methods.

- Reduction : LiAlH reduces nitriles to primary amines, useful for probing bioactivity .

Kinetic studies via IR spectroscopy can monitor reaction progress by tracking the nitrile peak (~2250 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (R)-2-(Pyrrolidin-2-yl)acetonitrile derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects. Mitigation strategies:

- Stereochemical Validation : Use chiral chromatography to confirm ee ≥98% .

- Solvent Screening : Test activity in multiple solvents (e.g., DMSO, acetonitrile) to identify artifacts .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding interactions with enzymes like cytochrome P450, reconciling in vitro/in vivo discrepancies .

Q. What role does the pyrrolidine ring’s conformation play in enzyme inhibition studies?

- Methodological Answer : The ring’s chair-boat transitions affect binding to enzymes. Techniques:

- X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., with monoamine oxidases) to map binding pockets .

- Dynamic NMR : Monitor ring puckering at varying temperatures to correlate flexibility with inhibitory potency .

Q. How can researchers address the scarcity of thermodynamic data (e.g., pKa, logP) for this compound?

- Methodological Answer :

- Experimental Determination : Use potentiometric titration for pKa and shake-flask methods for logP .

- In Silico Prediction : Tools like ACD/Labs or MarvinSuite estimate properties based on substituent contributions .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-(pyridin-2-yl)acetonitrile, logP ~0.8) .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological assays?

- Methodological Answer :

- Degradation Analysis : Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation products (e.g., hydrolysis to amides) .

- Formulation : Store in anhydrous acetonitrile at -20°C to prevent moisture-induced reactions .

- Lyophilization : Convert to a stable salt (e.g., hydrobromide) for enhanced shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.